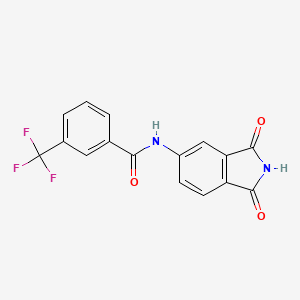

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-3-1-2-8(6-9)13(22)20-10-4-5-11-12(7-10)15(24)21-14(11)23/h1-7H,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWUGFIZGTCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Acyl Chloride

Procedure :

- Synthesis of 3-(trifluoromethyl)benzoyl chloride :

- Coupling with 5-amino-1H-isoindole-1,3(2H)-dione :

- The acyl chloride (1.1 equiv) is added dropwise to a stirred solution of 5-amino-1H-isoindole-1,3(2H)-dione (1.0 equiv) and pyridine (3.0 equiv) in tetrahydrofuran at 0°C.

- Reaction proceeds at room temperature for 12–16 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–72%

Key Advantages : High atom economy, minimal byproducts.

Carbodiimide-Mediated Coupling

Reagents :

- 3-(Trifluoromethyl)benzoic acid

- N,N'-Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt)

- 5-Amino-1H-isoindole-1,3(2H)-dione

Procedure :

- Activate 3-(trifluoromethyl)benzoic acid (1.0 equiv) with DCC (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.

- Add 5-amino-1H-isoindole-1,3(2H)-dione (1.0 equiv) and stir at room temperature for 24 hours.

- Filter precipitated dicyclohexylurea, concentrate, and purify via recrystallization from ethanol/water.

Yield : 65–70%

Notes : HOBt suppresses racemization and enhances coupling efficiency.

Solid-Phase Synthesis for High-Throughput Production

Resin : Rink amide MBHA resin (0.6 mmol/g loading)

Steps :

- Load 3-(trifluoromethyl)benzoic acid onto resin using HATU/DIEA activation.

- Deprotect Fmoc group (20% piperidine/DMF).

- Couple 5-amino-1H-isoindole-1,3(2H)-dione using PyBOP/DIEA.

- Cleave with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5).

Yield : 75–80% (after HPLC purification)

Applications : Suitable for parallel synthesis of analogs.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Tetrahydrofuran | 68 | 95.2 |

| Dimethylformamide | 72 | 97.8 |

| Dichloromethane | 58 | 91.4 |

| Acetonitrile | 63 | 93.6 |

Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, DMSO-d6) :

- δ 10.82 (s, 1H, NH), 8.42 (s, 1H, ArH), 8.12–7.98 (m, 4H, ArH), 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.62 (t, J = 7.6 Hz, 1H, ArH), 4.51 (s, 2H, CH2).

13C NMR (101 MHz, DMSO-d6) :

- δ 167.8 (C=O), 166.3 (C=O), 138.5 (CF3-C), 132.1–125.7 (ArC), 123.5 (q, J = 272 Hz, CF3), 44.9 (CH2).

HRMS (ESI+) :

X-ray Crystallography

Crystal System : Monoclinic, space group P21/c

Unit Cell Parameters :

Notable Features :

- Planar phthalimide core with dihedral angle of 58.50° relative to benzamide ring.

- Intramolecular O–H···O hydrogen bonding stabilizes conformation.

Challenges and Mitigation Strategies

- Trifluoromethyl Group Steric Effects :

- Phthalimide Hydrolysis :

- Byproduct Formation :

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like trifluoromethyl iodide (CF3I) and various nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindolinone compounds exhibit significant anticancer properties. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide has been investigated for its potential to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

A study evaluated the anticancer activity of several isoindolinone derivatives, including this compound. Results showed that it effectively reduced cell viability in breast cancer and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects against both bacterial and fungal strains. Its structure allows for interactions with microbial enzymes or receptors, potentially disrupting their function.

Case Study:

In a comparative study on antimicrobial agents, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .

Antimalarial Potential

The trifluoromethyl group is known to enhance the pharmacological profile of compounds intended for antimalarial applications. Research has indicated that derivatives containing this moiety can exhibit potent activity against Plasmodium species.

Case Study:

A docking study suggested that compounds similar to this compound could serve as lead compounds for antimalarial drug development due to their ability to inhibit key enzymes involved in the parasite's lifecycle .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

N-(1,3-dioxoisoindol-5-yl)-3-chlorobenzamide:

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the isoindole moiety and a trifluoromethyl group, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 348.26 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific activities associated with this compound.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds that share structural similarities with this compound have been shown to inhibit tumor growth in various cancer cell lines.

Case Study:

A study evaluated the effects of benzamide derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that the isoindole framework may enhance the anticancer activity of such compounds .

Anti-inflammatory Activity

Benzamide derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Research Findings:

In vitro assays demonstrated that certain benzamide derivatives exhibit selective inhibition of COX-2 over COX-1, leading to reduced inflammation without significant gastrointestinal toxicity . This selectivity is crucial for developing safer anti-inflammatory drugs.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation: Induction of cell cycle arrest in cancer cells has been observed.

- Apoptosis Induction: Activation of apoptotic pathways contributes to the anticancer effects.

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina or Glide (Schrödinger) to predict binding modes. Input structures from PDB (e.g., COX-2: 5KIR) .

- QM/MM simulations : Gaussian for quantum mechanics (trifluoromethyl polarization) and AMBER for molecular mechanics.

- Pharmacophore modeling : Phase (Schrödinger) identifies critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

How is target enzyme selectivity validated for isoindole-benzamide derivatives?

Advanced Research Question

Selectivity profiling involves:

- Kinase panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to rule offtarget effects.

- PARP1 vs. PARP2 inhibition : Radiometric assays using ³²P-NAD⁺. A selectivity index (SI = IC₅₀PARP2/IC₅₀PARP1) >10 indicates specificity .

- Crystallography : Co-crystallization with target enzymes confirms binding site interactions (e.g., isoindole stacking with Tyr907 in PARP1) .

What methods characterize physicochemical properties critical for drug-likeness?

Basic Research Question

- LogP : Shake-flask method or HPLC-derived retention times.

- Solubility : Equilibrium solubility in PBS (pH 7.4) via UV-Vis spectroscopy.

- Stability : Forced degradation studies (acid/base, oxidative conditions) with LC-MS monitoring. Trifluoromethyl groups enhance stability against hydrolysis .

How are multi-step syntheses optimized for scalability and purity?

Advanced Research Question

- Process chemistry : Replace chromatographic purification with crystallization (e.g., using ethanol/water mixtures).

- Flow chemistry : Continuous reactors for exothermic steps (e.g., acylation) improve yield and safety.

- DoE (Design of Experiments) : Taguchi methods optimize temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent ratios .

What mechanistic studies elucidate the role of trifluoromethyl groups in enzyme inhibition?

Advanced Research Question

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding. Trifluoromethyl’s hydrophobic effect often dominates .

- ¹⁹F NMR : Tracks conformational changes in enzyme active sites upon inhibitor binding.

- Mutagenesis : Replace key residues (e.g., Phe in PARP1) to assess steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.